1,4-Dihydropyridine ring: This central ring adopts a boat conformation, with the nitrogen atom (N1) and the C4 carbon significantly out of plane from the other four atoms in the ring. This conformation is characteristic of DHPs and plays a crucial role in their biological activity. []
4-(4-Chlorophenyl) substituent: This aromatic ring is typically oriented nearly perpendicular to the plane of the dihydropyridine ring. The chlorine atom in the para position of this phenyl ring can influence the molecule's lipophilicity and, consequently, its pharmacological properties. []
3,5-Diethyl ester groups: These ester moieties contribute to the molecule's overall lipophilicity and can influence its pharmacokinetic properties, such as absorption and distribution. []
DHP calcium channel blockers typically bind to the L-type voltage-gated calcium channels in vascular smooth muscle cells. This binding inhibits calcium influx into the cells, leading to vasodilation and a decrease in blood pressure. [, ] The structural features of this particular DHP derivative, such as the 4-chlorophenyl and 1-isopropyl substituents, may influence its binding affinity and selectivity for calcium channels, thereby affecting its potency and pharmacological profile.
Potential Calcium Channel Blocker: Given its structural similarity to known calcium channel blockers like nimodipine and nilvadipine, this compound could be investigated for its potential to block calcium channels. [, , ] This could involve studies on its interaction with L-type calcium channels and its effects on vascular smooth muscle contractility.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4